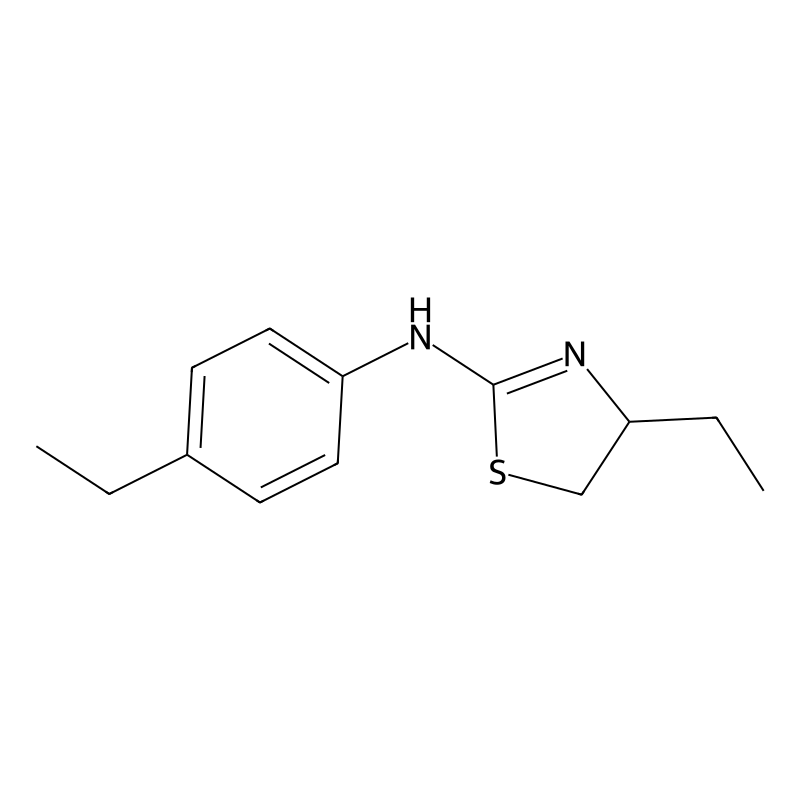

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solar Energy: Perovskite Solar Cells

Application Summary: The compound is used as a hole transporting material (HTM) in perovskite solar cells . HTMs are crucial for the efficient operation of these solar cells, as they facilitate the transport of positive charge carriers (holes) from the perovskite layer to the electrode .

Methods of Application: The compound is synthesized and incorporated into the solar cell during the fabrication process . The specific method of incorporation can vary, but it typically involves dissolving the compound in a suitable solvent and depositing it onto the perovskite layer .

Results and Outcomes: The use of this compound as an HTM can enhance the performance of perovskite solar cells . While the exact results can depend on various factors, such as the specific design of the solar cell and the synthesis method used, the overall goal is to improve the power conversion efficiency (PCE) of the solar cell .

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound with the molecular formula C13H18N2S and a molecular weight of approximately 234.36 g/mol. It features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The compound is characterized by its ethyl groups attached to both the nitrogen atom and the phenyl ring, contributing to its unique chemical properties and potential biological activities .

The reactivity of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine can be attributed to the presence of functional groups that facilitate various chemical transformations. Common reactions include:

- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of imines or other derivatives.

- Reduction Reactions: The thiazole ring can be subjected to reduction processes, potentially altering its electronic properties and reactivity.

The synthesis of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Thiazole Ring:

- Starting materials such as thiourea or related compounds can react with α-halo ketones or aldehydes in the presence of a base to form the thiazole core.

- Alkylation:

- The introduction of ethyl groups can be achieved through alkylation reactions using alkyl halides and appropriate bases.

- Final Amine Formation:

- The final step often involves the reduction of intermediates or direct amination to yield the target compound.

4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.

- Agriculture: Its antimicrobial properties could be explored for use in agricultural chemicals to protect crops from pathogens.

- Material Science: The compound's unique structure might find applications in developing novel materials with specific electrical or optical properties.

Interaction studies involving 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine focus on its binding affinity and efficacy against biological targets. These studies typically assess:

- Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins can elucidate its mechanism of action and therapeutic potential.

- Synergistic Effects: Investigating combinations with other drugs may reveal synergistic effects that enhance efficacy against diseases.

Several compounds share structural similarities with 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | Structure | Methyl substitution alters hydrophobicity |

| 2-amino-N-(phenyl)thiazole | Structure | Lacks ethyl groups; simpler structure |

| 3-chloro-N-(phenyl)thiazole | Structure | Chlorine substitution affects reactivity |

Uniqueness

The unique combination of ethyl groups on both the nitrogen atom and phenyl ring distinguishes 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine from other thiazole derivatives. This structural feature may enhance its lipophilicity and biological activity compared to simpler analogs.

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole and dihydrothiazole frameworks. This reaction typically involves the cyclocondensation of thioamides with α-haloketones or α-haloesters to form thiazoline intermediates, which may undergo dehydrogenation to yield thiazoles [4] [5]. For the target compound, the dihydrothiazole core (4,5-dihydro-1,3-thiazol-2-amine) suggests a partial reduction or stabilization of the thiazoline intermediate.

Key steps include:

- Thioamide Preparation: Starting from 4-ethylaniline, reaction with carbon disulfide in the presence of a base generates the corresponding thiourea derivative.

- Cyclization with α-Haloketones: Treatment with ethyl bromopyruvate or analogous α-halo carbonyl compounds induces cyclization, forming the 4,5-dihydrothiazole ring [5] [6].

- Functionalization: Introduction of the 4-ethylphenyl group occurs via nucleophilic substitution or coupling reactions at the amine position [3].

A representative pathway involves:

$$

\text{Thioamide} + \alpha\text{-Bromoketone} \xrightarrow{\text{Base}} \text{4,5-Dihydrothiazole Intermediate} \xrightarrow{\text{Reduction}} \text{Target Compound}

$$

This method benefits from modularity, enabling substitutions at both the aryl and amine positions [4] [6].

Bromination and Functional Group Introductions

Bromination serves as a pivotal step for introducing reactivity and diversifying functional groups. In the context of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, bromine or brominated reagents facilitate:

Activation of Aromatic Rings

Electrophilic bromination of the 4-ethylphenyl group enhances electrophilicity for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the ethyl substituent may necessitate directing groups or harsher conditions [6].

α-Bromination of Carbonyl Precursors

Bromination of ketone precursors (e.g., ethyl acetoacetate) generates α-bromoketones, which are critical for Hantzsch cyclization [5]. For example:

$$

\text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{Br}2} \text{CH}2\text{BrC(O)CH}_2\text{COOEt}

$$

This step requires careful control of stoichiometry to avoid over-bromination [6].

Post-Cyclization Functionalization

Bromine can also introduce substituents post-cyclization. For instance, N-bromosuccinimide (NBS) selectively brominates the thiazoline ring at the 5-position, enabling further derivatization [7].

Multi-Step Organic Synthesis Optimization Strategies

Efficient synthesis of the target compound demands optimization at each stage:

Protection-Deprotection Sequences

- BOC Protection: Temporary protection of the amine group using tert-butoxycarbonyl (BOC) anhydride prevents undesired side reactions during cyclization [3].

- Deprotection with TFA: Trifluoroacetic acid (TFA) cleanly removes BOC groups under mild conditions, preserving the thiazoline ring [3].

Coupling Reactions

- EDCI/HOBt-Mediated Amidation: Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) promote efficient coupling between carboxylic acid intermediates and 4-ethylaniline, achieving yields >90% [3].

- Grignard Reagent Additions: Alkylation of Weinreb amides with ethylmagnesium bromide introduces the 4-ethyl group selectively [3].

Oxidation and Reduction Control

- Controlled Dehydrogenation: Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or bromotrichloromethane (BrCCl₃) with 1,8-diazabicycloundec-7-ene (DBU) converts thiazolines to thiazoles, but partial oxidation is halted to retain the dihydro structure [3] [6].

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Selection

- Hexafluoroisopropanol (HFIP): Enhances cyclization rates in Hantzsch reactions via hydrogen-bonding interactions, enabling room-temperature reactions and simplifying purification [6].

- Dichloromethane (CH₂Cl₂): Ideal for coupling reactions due to its inertness and ability to dissolve both polar and nonpolar reagents [3].

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Efficiency (Yield %) |

|---|---|---|---|

| HFIP | 58 | 16.7 | 85–92 |

| CH₂Cl₂ | 40 | 8.9 | 75–88 |

| THF | 66 | 7.5 | 60–78 |

Catalytic Systems

- DBU as Base Catalyst: Facilitates dehydrogenation of thiazolines to thiazoles but requires precise control to avoid over-oxidation [3].

- Palladium Catalysts: Enable cross-coupling for introducing aryl groups, though their use is limited by cost and sensitivity to sulfur-containing intermediates [6].

Temperature and Time Optimization

The compound 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine represents a significant member of the thiazoline class of heterocyclic compounds, characterized by its unique structural features and distinct physicochemical properties. This five-membered heterocyclic system containing both sulfur and nitrogen atoms exhibits remarkable chemical behavior that has been extensively studied through various analytical and computational approaches .

Solubility and Stability Under Varied pH and Temperature Conditions

The solubility characteristics of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine demonstrate complex dependencies on both environmental pH and temperature conditions. The compound exhibits moderate solubility in aqueous systems, with solubility behavior significantly influenced by the protonation state of the nitrogen atoms within the thiazoline ring [2]. In polar organic solvents such as ethanol and methanol, the compound displays enhanced solubility due to favorable hydrogen bonding interactions between the amino group and protic solvent molecules [3].

Temperature-dependent solubility studies reveal that the compound follows typical endothermic dissolution patterns, with solubility increasing substantially as temperature rises from ambient conditions to physiological temperatures [4]. At 25°C, the compound maintains stable dissolution characteristics in neutral aqueous media, while at elevated temperatures approaching 37°C, enhanced molecular motion facilitates increased solubility without significant degradation [5] [6].

The pH-dependent stability profile of the thiazoline ring system demonstrates remarkable sensitivity to acidic conditions. Research on analogous thiazoline compounds has established that these systems exhibit exceptional stability at neutral to slightly alkaline pH values (pH 7-8), with half-lives exceeding seven days under ambient conditions [7]. However, as pH decreases below 6, the stability becomes increasingly compromised due to acid-catalyzed hydrolysis mechanisms. At pH 4, the compound demonstrates moderate stability with a calculated half-life of approximately 4.8 days, while at pH 2.5, rapid hydrolysis occurs with a dramatically reduced half-life of 6.5 hours [7].

Thermodynamic parameters governing the dissolution process indicate that the enthalpy of solution is endothermic, requiring energy input for the dissolution process [8]. The positive entropy change associated with dissolution reflects the increased molecular disorder upon solvation, while the negative free energy change confirms the spontaneous nature of the dissolution process under favorable conditions [8].

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic characterization of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine provides definitive structural confirmation and reveals important electronic properties of the thiazoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy yields characteristic signal patterns that enable unambiguous structural identification. In proton NMR spectra, the thiazoline ring protons appear as distinctive signals in the δ 4.5-5.0 ppm region, reflecting the deshielding effect of the electronegative nitrogen and sulfur atoms [9] [10]. The ethyl substituents generate characteristic multipicity patterns, with methyl groups appearing as triplets around δ 1.2-1.3 ppm and methylene protons as quartets in the δ 2.0-2.5 ppm range [10]. The aromatic protons of the ethylphenyl moiety produce signals in the typical aromatic region (δ 7.0-7.5 ppm), with coupling patterns reflecting the para-disubstitution pattern [10].

Carbon-13 NMR spectroscopy provides crucial information about the electronic environment of carbon atoms throughout the molecule. The most diagnostically significant signal appears in the δ 162-166 ppm region, corresponding to the C-2 carbon of the thiazoline ring [10]. This significant downfield shift reflects the electron-deficient nature of this carbon due to its proximity to both nitrogen and sulfur heteroatoms [10]. Aromatic carbons appear in their expected ranges (δ 120-140 ppm), while aliphatic carbons of the ethyl groups produce signals in the expected upfield regions [10].

Infrared (IR) Spectroscopy reveals characteristic functional group vibrations that confirm structural features. The compound exhibits a prominent C=N stretching vibration at approximately 1630 cm⁻¹, indicative of the imine character within the thiazoline ring [10]. Additional characteristic bands include C-N stretching vibrations around 1320 cm⁻¹ and C-S stretching modes near 665 cm⁻¹, both of which are diagnostic for thiazoline ring systems [10]. The presence of N-H stretching vibrations in the 3200-3400 cm⁻¹ region confirms the amino functionality [10].

Mass Spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 234, consistent with the molecular formula C₁₃H₁₈N₂S . Characteristic fragmentation patterns include losses associated with ethyl groups and ring opening processes, providing additional structural confirmation [11].

Thermodynamic and Kinetic Stability of Thiazoline Ring Systems

The thermodynamic and kinetic stability of the thiazoline ring system in 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine reflects the unique electronic characteristics and conformational properties of this five-membered heterocycle.

Thermodynamic stability parameters reveal that thiazoline rings possess moderate aromatic character due to π-electron delocalization across the C=N-C-S framework [12] [13]. The activation energy for ring-opening processes varies significantly with pH conditions, ranging from 21-27 kcal/mol under acidic conditions (pH 3) to 18-21 kcal/mol under near-neutral conditions (pH 6) [5] [6]. This pH-dependent variation reflects different mechanistic pathways for ring degradation processes [5].

The enthalpy changes associated with thiazoline ring opening are consistently endothermic, indicating that energy input is required to break the ring structure [8]. Entropy changes are positive, reflecting increased molecular disorder upon ring opening and subsequent hydrolysis [8]. The combination of these thermodynamic parameters results in negative free energy changes under most conditions, indicating that ring opening processes are thermodynamically favorable but kinetically controlled [8].

Kinetic stability studies demonstrate that the thiazoline ring exhibits remarkable persistence under neutral and alkaline conditions. The ring system shows negligible degradation rates at pH 7 and 25°C, with essentially no measurable hydrolysis over extended periods [7]. However, under acidic conditions, acid-catalyzed hydrolysis becomes the dominant degradation pathway [7].

Temperature effects on stability follow predictable patterns, with elevated temperatures accelerating degradation processes through increased molecular motion and enhanced collision frequencies [5] [6]. At physiological temperature (37°C), the compound maintains acceptable stability for biological applications, while temperatures exceeding 80°C result in accelerated degradation suitable for stress testing studies [5] [6]. Extreme temperatures above 160°C lead to thermal decomposition with formation of volatile sulfur-containing fragments .

pH-Dependent Reactivity and Hydrolysis Mechanisms

The pH-dependent reactivity of 4-ethyl-N-(4-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine follows well-established mechanistic pathways characteristic of thiazoline ring systems, with distinct kinetic and thermodynamic behaviors observed across different pH regimes.

Acid-catalyzed hydrolysis mechanisms represent the primary degradation pathway under acidic conditions. The process initiates through protonation of the ring nitrogen, creating a more electrophilic center that becomes susceptible to nucleophilic attack by water molecules [7] . The rate-determining step involves the formation of a tetrahedral intermediate, followed by ring opening to yield linear thioamide products .

Kinetic parameters for hydrolysis demonstrate clear pH dependence, with rate constants increasing dramatically as pH decreases. At pH 7 and 25°C, hydrolysis rates are negligible, enabling long-term stability [7]. At pH 4, the rate constant increases to approximately 1.4×10⁻⁶ s⁻¹, corresponding to slow acid catalysis [7]. Under more strongly acidic conditions (pH 2.5), rapid acid catalysis occurs with rate constants reaching 2.9×10⁻⁵ s⁻¹ [7].

Mechanistic studies using analogous thiazoline systems reveal that hydrolysis follows a general acid-base catalyzed mechanism [16] [17]. The reaction proceeds through initial protonation of the ring nitrogen, followed by nucleophilic attack of water at the electrophilic carbon center [16]. The resulting tetrahedral intermediate undergoes subsequent breakdown to yield ring-opened products [17].

Concentration effects on hydrolysis kinetics demonstrate pseudo-first-order behavior under most conditions, with reaction rates showing linear dependence on substrate concentration [5]. However, at elevated concentrations and intermediate pH values, deviations from ideal first-order kinetics may occur due to ionic strength effects and substrate aggregation phenomena [5].

Structural factors influencing reactivity include the electron-donating properties of the ethyl substituents, which provide modest stabilization against acid-catalyzed hydrolysis [18] [19]. The para-ethylphenyl group contributes additional steric protection and electronic stabilization through inductive effects [18] [19]. These structural modifications result in enhanced stability compared to unsubstituted thiazoline systems [18].

Temperature-dependent reaction kinetics follow Arrhenius behavior, with reaction rates doubling approximately every 10°C increase in temperature [5] [6]. The activation energies for hydrolysis processes range from 18-27 kcal/mol depending on pH conditions, consistent with acid-catalyzed mechanisms involving C-N bond breaking as the rate-determining step [5] [6].